2-Bromobenzaldehyde diethyl acetal
Overview
Description
2-Bromobenzaldehyde diethyl acetal is a chemical compound with the molecular formula C11H15BrO2 . It is also known by other names such as 1-bromo-2-diethoxymethyl benzene, 2-diethoxymethyl bromobenzene, and 2-bromophenyl diethoxymethane .
Molecular Structure Analysis
The molecular weight of 2-Bromobenzaldehyde diethyl acetal is 259.14 g/mol . The InChI key is APDGYQVYBWGBSD-UHFFFAOYSA-N . The canonical SMILES string is CCOC(C1=CC=CC=C1Br)OCC .Chemical Reactions Analysis
Bromoacetaldehyde diethyl acetal, a related compound, reacts with anhydrous trimethylamine to form glycine betaine aldehyde . It also reacts with different thiophenols in the presence of KOH/Cu to produce the corresponding ketone and diethyl acetals .Physical And Chemical Properties Analysis
2-Bromobenzaldehyde diethyl acetal is a liquid at 20°C . It has a boiling point of 116°C and a density of 1.285 g/mL at 25°C . The refractive index is 1.5156 .Scientific Research Applications
Organic Synthesis Building Block
2-Bromobenzaldehyde diethyl acetal: serves as a versatile building block in organic synthesis. Its structure allows for the introduction of the bromo and acetal functional groups into a compound, which can be further manipulated through various chemical reactions. For example, it can undergo nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile, or it can be used in condensation reactions to form more complex molecules .
Catalyst in Chemical Reactions
This compound finds use as a catalyst in certain chemical reactions. Its ability to stabilize the transition state of a reaction can lead to increased reaction rates and improved yields. Specifically, it can catalyze aldol condensation reactions, which are fundamental in creating carbon-carbon bonds in many organic molecules .
Intermediate in Pharmaceutical Synthesis
In the pharmaceutical industry, 2-Bromobenzaldehyde diethyl acetal is employed as an intermediate in the synthesis of various drugs. It is particularly useful in the construction of complex molecules due to its reactivity and the ease with which it can be transformed into other functional groups .
Material Science Applications
The compound’s unique properties make it suitable for material science applications. It can be used in the synthesis of polymers or as a cross-linking agent to enhance the properties of materials. Its bromine atom can be used to introduce fire-retardant properties into materials .
Anticancer Research
2-Bromobenzaldehyde diethyl acetal: is a key starting material in the total synthesis of the anticancer agent, (-)-taxol. Taxol is a well-known chemotherapy drug used in the treatment of various cancers, and the synthesis of its complex structure often requires the use of this compound as a starting point .
Preparation of Dyes and Pigments
Due to its chemical structure, this compound is also used in the preparation of dyes and pigments. It can react with other compounds to form chromophores, which are the parts of molecules responsible for their color. This application is significant in the textile and printing industries .
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromobenzaldehyde diethyl acetal is a type of organic compound known as an acetal . Acetals are often used in organic synthesis as protecting groups for carbonyl groups . The primary targets of 2-Bromobenzaldehyde diethyl acetal are therefore carbonyl-containing compounds, where it can protect the carbonyl group from unwanted reactions .
Mode of Action
The mode of action of 2-Bromobenzaldehyde diethyl acetal involves its reaction with carbonyl-containing compounds to form a protected acetal . This reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the alcohol . The resulting acetal is resistant to bases, reducing agents, and nucleophiles, allowing other parts of the molecule to be selectively reacted .
Biochemical Pathways
The exact biochemical pathways affected by 2-Bromobenzaldehyde diethyl acetal would depend on the specific carbonyl-containing compound it is reacting with. In general, the formation of an acetal can prevent unwanted side reactions in biochemical pathways that involve carbonyl-containing compounds .
Pharmacokinetics
As an organic compound, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its lipophilicity, molecular weight, and chemical stability .
Result of Action
The primary result of the action of 2-Bromobenzaldehyde diethyl acetal is the protection of carbonyl groups in organic compounds . This can prevent unwanted side reactions and allow for selective reactions elsewhere in the molecule .
Action Environment
The action of 2-Bromobenzaldehyde diethyl acetal is influenced by environmental factors such as pH and temperature . Acidic conditions are necessary for the formation of the acetal . Additionally, the reaction is reversible and can be driven to completion by removing the water produced in the reaction .
properties
IUPAC Name |
1-bromo-2-(diethoxymethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-3-13-11(14-4-2)9-7-5-6-8-10(9)12/h5-8,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDGYQVYBWGBSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392903 | |
Record name | 2-Bromobenzaldehyde diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzaldehyde diethyl acetal | |
CAS RN |
35822-58-3 | |
Record name | 2-Bromobenzaldehyde diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-(diethoxymethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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